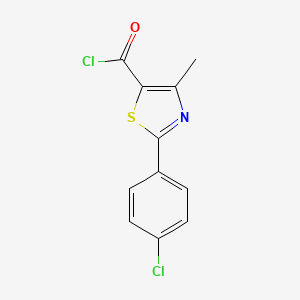
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered aromatic ring containing one sulfur atom and one nitrogen atom12. The presence of the chlorophenyl and carbonyl chloride groups suggests that this compound could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors3. For example, benzimidazoles, which are structurally similar to thiazoles, can be synthesized from o-phenylenediamines and formamides4.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a chlorophenyl group at the 2-position and a carbonyl chloride group at the 5-position. The presence of these functional groups would likely influence the compound’s reactivity and physical properties56.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive and can undergo various reactions such as nucleophilic acyl substitution7. The chlorophenyl group could also potentially undergo electrophilic aromatic substitution reactions7.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group could make the compound polar and potentially reactive. The chlorophenyl group could contribute to the compound’s lipophilicity9.
Scientific Research Applications
Crystal Structure Analysis : A study on a compound similar to the query, "2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazol-3-ium chloride", discusses its crystal structure, highlighting dihedral angles and hydrogen bond interactions (Peng, Yang, Qin, & Hu, 2010). This suggests potential applications in crystallography and molecular design.
Molecular Conformation and Hydrogen Bonding : Research on "3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride" details the molecule's non-planar structure and intramolecular hydrogen bonding, which could be relevant for understanding the structural dynamics of similar compounds (Teslenko et al., 2008).
Pesticide Application : A study on "trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide" discusses its structure and mentions its use as a pesticide, indicating potential agricultural applications (Yu, Liu, Niu, Hou, & Gao, 2008).
Synthesis and Structural Characterization : Research on related thiazole compounds, such as "4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole", focuses on their synthesis and structural characterization, which is crucial for pharmaceutical and material science applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Intramolecular Hydrogen Bond Study : Theoretical studies on thiazole derivatives, which include investigations of intramolecular hydrogen bonds, offer insights into the electronic structure and bonding characteristics relevant to similar compounds (Castro et al., 2007).
Anticancer Activity : A study on thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety showed potential anticancer activities, suggesting the possible biomedical applications of related compounds (Gomha et al., 2017).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, many carbonyl chloride compounds are considered hazardous and can cause skin and eye irritation, as well as respiratory irritation101112.
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many thiazole derivatives, this compound could potentially be of interest in medicinal chemistry8.
Please note that this information is based on general knowledge and similar compounds, as specific information on “2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride” was not available. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMARAXFBBVCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428172 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
CAS RN |
54001-22-8 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

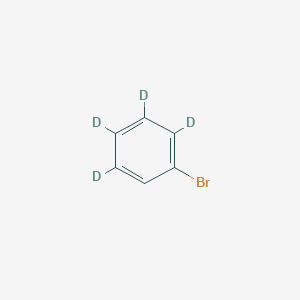
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)
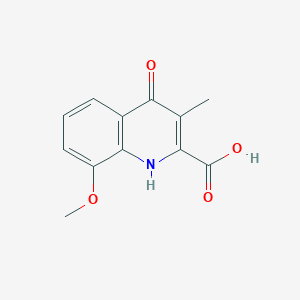
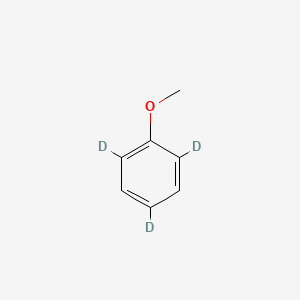
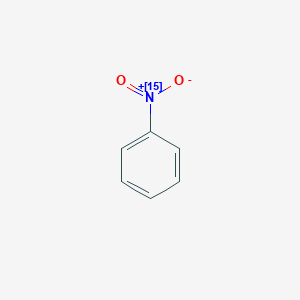
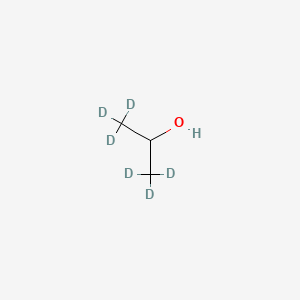
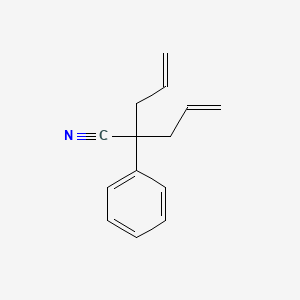
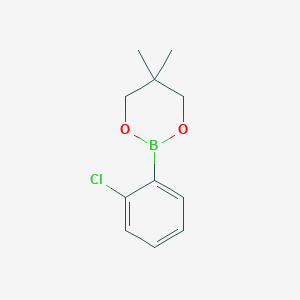
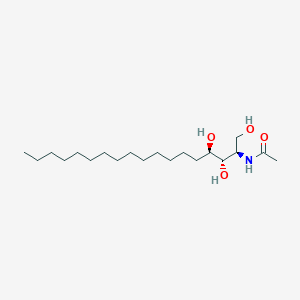
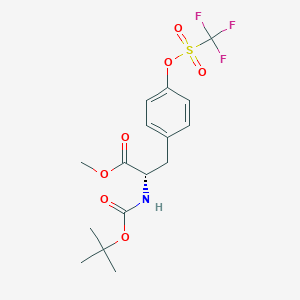
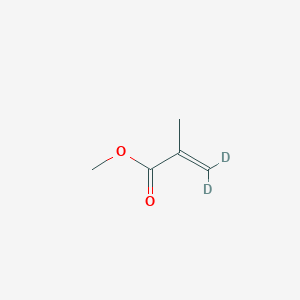
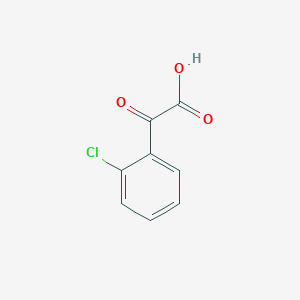
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1365382.png)